molecular formula C6H13NO B123674 1-Pyrrolidineethanol CAS No. 2955-88-6

1-Pyrrolidineethanol

Cat. No.: B123674
CAS No.: 2955-88-6
M. Wt: 115.17 g/mol
InChI Key: XBRDBODLCHKXHI-UHFFFAOYSA-N
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Description

Epolamine is a member of pyrrolidines. It is a conjugate base of a 1-(2-hydroxyethyl)pyrrolidinium.

Biological Activity

1-Pyrrolidineethanol, also known as 2-(pyrrolidin-1-yl)ethanol or epolamine, is a compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula C6H13NOC_6H_{13}NO and a molecular weight of approximately 115.18 g/mol. It exists as a colorless liquid at room temperature and is soluble in water and organic solvents, making it versatile for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate neurotransmitter systems, particularly through its influence on cholinergic pathways. This modulation can lead to enhanced cognitive functions, making it a candidate for nootropic applications.

Therapeutic Applications

This compound has been investigated for several therapeutic properties:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, derivatives of pyrrolidine have shown significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin .
  • Anticancer Potential : Recent investigations have highlighted the anticancer properties of compounds containing the pyrrolidine structure. For instance, certain derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
  • Nootropic Effects : Computational studies have indicated that this compound derivatives may possess high nootropic activity by binding to NMDA receptors, which are critical for learning and memory processes .

Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerCytotoxic effects on cancer cell lines
NootropicHigh affinity for NMDA receptor

Case Study 1: Antimicrobial Activity

A study conducted by Poyraz et al. (2018) evaluated the antibacterial effects of various pyrrolidine derivatives against Gram-negative bacteria. The results showed that certain derivatives were four times more effective against Acinetobacter baumannii compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Case Study 2: Nootropic Effects

In a computational study focusing on the interaction of N-acyl derivatives of pyrrolidine with NMDA receptors, researchers found that specific compounds exhibited strong binding affinities. This suggests potential for developing nootropic drugs aimed at enhancing cognitive function .

Properties

IUPAC Name

2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRDBODLCHKXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30727-31-2 (hydrochloride)
Record name Epolamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70183733
Record name Epolamine
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URL https://comptox.epa.gov/dashboard/DTXSID70183733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2955-88-6
Record name 1-Pyrrolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2955-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epolamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26883
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Record name Epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyrrolidin-1-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3D835XVCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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